molecular formula C20H22BrN3O3S B2648999 Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-94-6

Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2648999
CAS No.: 537045-94-6
M. Wt: 464.38
InChI Key: IIJGOADXXQAZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a partially saturated pyrido[2,3-d]pyrimidine core. This structure incorporates a 3-bromophenyl substituent at position 5, an ethylthio group at position 2, a methyl group at position 7, and an isopropyl ester at position 4. Its synthesis likely involves multi-step reactions, such as Claisen–Schmidt condensations or Michael additions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name

propan-2-yl 5-(3-bromophenyl)-2-ethylsulfanyl-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S/c1-5-28-20-23-17-16(18(25)24-20)15(12-7-6-8-13(21)9-12)14(11(4)22-17)19(26)27-10(2)3/h6-10,15H,5H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJGOADXXQAZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine class of heterocycles, which are known for their diverse pharmacological properties.

Biological Activity Overview

Research has indicated that compounds containing pyrimidine moieties exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound is still being elucidated through various studies.

Antibacterial Activity

Recent studies have focused on the antibacterial properties of similar pyrimidine derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to the target compound have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values ranging from 0.25 to 64 µg/mL .
  • Biofilm Formation Inhibition : Certain derivatives have been reported to inhibit biofilm formation effectively, which is crucial in treating persistent bacterial infections .

Anticancer Activity

Pyrimidine derivatives are also being explored for their anticancer potential:

  • Cell Viability Assays : Compounds similar to the target have demonstrated cytotoxic effects on various cancer cell lines. For instance, one study reported that a related compound exhibited cytotoxicity with an IC50 value significantly lower than its MIC against bacterial strains .

Case Studies

  • Study on Antibacterial Properties : A recent study synthesized several pyrimidine derivatives and tested their antibacterial efficacy. The results indicated that compounds with bromophenyl substitutions showed enhanced activity compared to unsubstituted analogs .
  • Anticancer Activity Assessment : In another investigation, a series of pyrimidines were assessed for their ability to induce apoptosis in cancer cells. The findings suggested that modifications in the ethylthio group significantly influenced the anticancer activity .

Data Tables

Biological ActivityCompoundMIC (µg/mL)IC50 (µg/mL)Reference
Antibacterial7j0.25N/A
AnticancerRelated CompoundN/A<256
Biofilm InhibitionSimilar Derivative0.5N/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous pyrimidine derivatives reported in the literature. Key differences in substituents, ring systems, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Properties References
Target Compound Pyrido[2,3-d]pyrimidine (3,4,5,8-tetrahydro) 5-(3-bromophenyl), 2-(ethylthio), 7-methyl, 6-(isopropyl ester) ~463.4 (estimated) Higher lipophilicity due to isopropyl ester; meta-bromo substitution may reduce π-halogen interactions compared to para-substituted analogs. N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine (2,3-dihydro) 5-(4-bromophenyl), 7-methyl, 6-(ethyl ester) 409.3 Para-bromo substitution enhances π-halogen interactions in crystal packing; ethyl ester reduces steric hindrance. Reported crystallographic data (monoclinic, P2₁/c) .
Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine (2,3-dihydro) 5-(4-isopropylphenyl), 2-(2-methoxybenzylidene), 7-methyl, 6-(ethyl ester) 476.6 Bulkier 4-isopropylphenyl group increases steric effects; benzylidene substituent introduces conjugation, altering electronic properties .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine (2,3-dihydro) 5-phenyl, 2-(2,4,6-trimethoxybenzylidene), 7-methyl, 6-(ethyl ester) ~549.5 Trimethoxybenzylidene group enhances solubility via polar interactions; crystallizes in triclinic P-1 space group .

Key Findings

Core Structure Differences: The target compound’s pyrido[2,3-d]pyrimidine core (partially saturated) contrasts with the thiazolo[3,2-a]pyrimidine systems in analogs .

Substituent Effects: Bromophenyl Position: The meta-bromo substitution in the target compound vs. para-bromo in analogs (e.g., ) may reduce halogen-bonding interactions in crystal lattices, as para-substituted halogens align more favorably for π-halogen contacts . Sulfur Substituents: The ethylthio group (C-S-C₂H₅) in the target differs from thiazolo rings (C-S-C) in analogs, altering electronic and steric profiles .

Crystallographic Data :

  • Analogs with thiazolo cores (e.g., ) exhibit well-defined hydrogen-bonding networks (N-H···O, C-H···Br) and π-stacking interactions. The target compound’s tetrahydropyrido core may adopt a puckered conformation, as predicted by Cremer-Pople ring-puckering parameters .

Synthetic Pathways :

  • Similar compounds are synthesized via solvent-free fusion (e.g., thiourea-mediated cyclization at 120°C ) or Claisen–Schmidt condensations. The target compound’s ethylthio group suggests a thiol-alkylation step, distinct from the thiourea routes in analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.